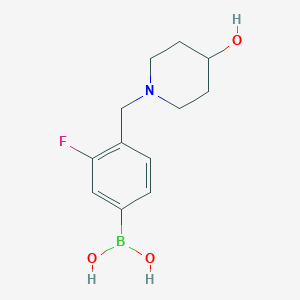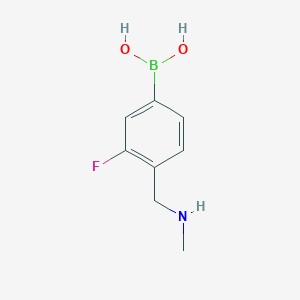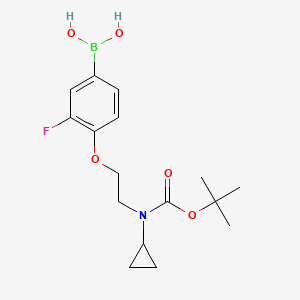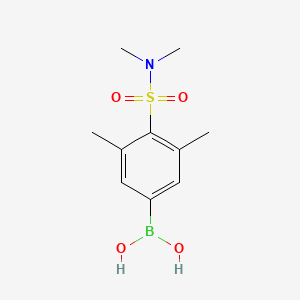
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
概要
説明
“(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the empirical formula C8H12BNO4S and a molecular weight of 229.06 .
Molecular Structure Analysis
The InChI string of the compound is1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a solid compound. It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Formation of Cationic Rhodium Complexes
Research by Nishihara, Nara, and Osakada (2002) explored the formation of cationic rhodium complexes with tetraarylpentaborates, including derivatives of (2,6-dimethylphenyl)boronic acid. This study provides insights into the structural and chemical properties of these complexes, contributing to the understanding of boronic acid derivatives in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
Suzuki Cross-Coupling Reactions
Winkle and Schaab (2001) investigated the Suzuki reaction involving derivatives of 3,5-dimethylphenylboronic acid. They successfully demonstrated the cross-coupling of bis(3,5-dimethylphenyl)borinic acid with vinyl triflate, highlighting the potential of boronic acid derivatives in facilitating efficient transfer of aryl groups in organic synthesis (Winkle & Schaab, 2001).
Chiral Orientation Induced by Saccharides
Kimura, Takeuchi, and Shinkai (1998) synthesized a boronic-acid-appended amphiphile that demonstrates chiral orientation in the presence of saccharides. This research indicates the potential applications of boronic acid derivatives in creating responsive materials sensitive to specific biomolecules (Kimura, Takeuchi, & Shinkai, 1998).
Fluorescent Chemosensors
Huang et al. (2012) discussed the progress in developing boronic acid sensors for detecting biological substances. Their review included the application of boronic acid derivatives as fluorescent sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, showcasing the broad utility of boronic acid in biological and chemical sensing (Huang et al., 2012).
Sugar Extraction and Purification
Griffin and Shu (2004) conducted research on using boronic acid derivatives, including 3,5-dimethylphenylboronic acid, for extracting and purifying sugars from hemicellulose hydrolysates. This study illustrates the potential of boronic acids in industrial applications, particularly in the processing of biomass (Griffin & Shu, 2004).
Boronic Acid-Catalyzed Reactions
Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid-catalyzed reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. Their findings contribute to the understanding of boronic acid's role in organic synthesis and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then facilitates the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to various biological effects, depending on the specific targets and biochemical pathways involved .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids .
Safety and Hazards
将来の方向性
Boronic acids and their derivatives have been gaining interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on “(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” and similar compounds could lead to the development of new promising drugs.
特性
IUPAC Name |
[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPZSFYAKFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




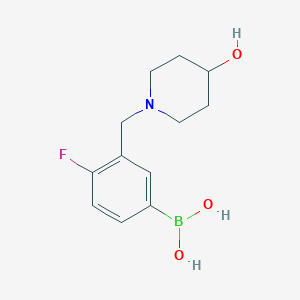
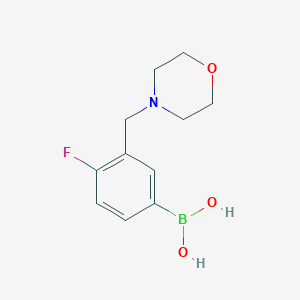
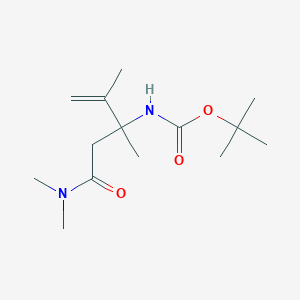
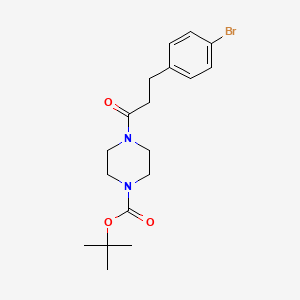

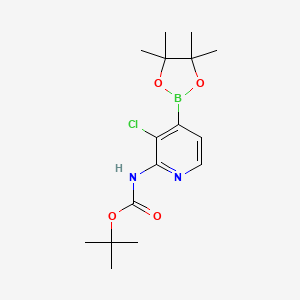
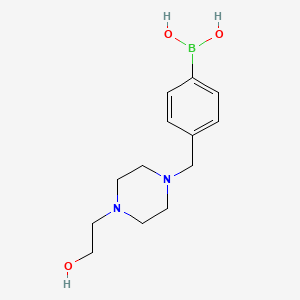
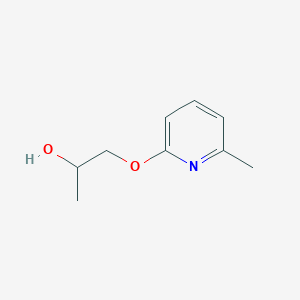
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)

